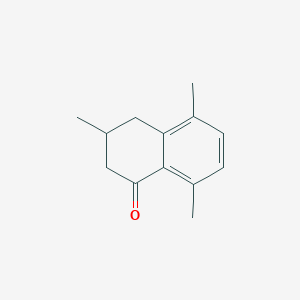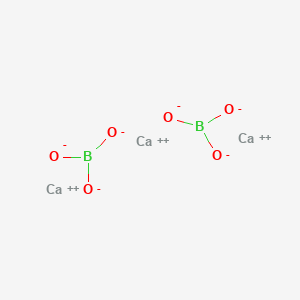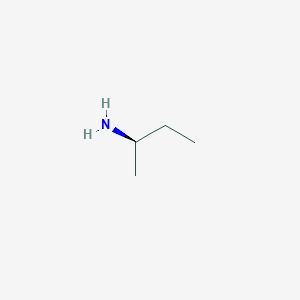
Boranylidene(methyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boranylidene(methyl)phosphanium is an organophosphorus compound with the molecular formula CH₈BP It is a unique compound due to its combination of boron and phosphorus atoms, which imparts distinctive chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boranylidene(methyl)phosphanium can be synthesized through several methods. One common approach involves the reaction of methylphosphine with borane. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. The general reaction can be represented as: [ \text{CH₃PH₂ + BH₃ → CH₃PH₂BH₃} ]
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the synthesis involves similar methods as in laboratory settings but with optimized conditions for higher yields and purity. This includes the use of advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Boranylidene(methyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-phosphorus oxides.
Reduction: Reduction reactions can yield boron-phosphorus hydrides.
Substitution: It can participate in substitution reactions where the boron or phosphorus atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Boron-phosphorus oxides.
Reduction: Boron-phosphorus hydrides.
Substitution: Various substituted boron-phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Boranylidene(methyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of boranylidene(methyl)phosphanium involves its interaction with molecular targets through its boron and phosphorus atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:
Nucleophilic Attack: The phosphorus atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Addition: The boron atom can participate in electrophilic addition reactions, forming new bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Methylphosphine borane: Similar in structure but lacks the boranylidene group.
Borane-phosphine complexes: These compounds share the boron-phosphorus bond but differ in their substituents.
Uniqueness: Boranylidene(methyl)phosphanium is unique due to its specific combination of boron and phosphorus atoms, which imparts distinctive reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential use in catalysis and material science set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
14975-23-6 |
|---|---|
Molekularformel |
CH4BP+ |
Molekulargewicht |
57.83 g/mol |
IUPAC-Name |
boranylidene(methyl)phosphanium |
InChI |
InChI=1S/CH4BP/c1-3-2/h3H,1H3/q+1 |
InChI-Schlüssel |
YPMJBIURPWHOCR-UHFFFAOYSA-N |
SMILES |
B=[PH+]C |
Kanonische SMILES |
[B]=[PH+]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(methoxycarbonylamino)phenyl] N-butylcarbamate](/img/structure/B82395.png)





![Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)](/img/structure/B82407.png)




